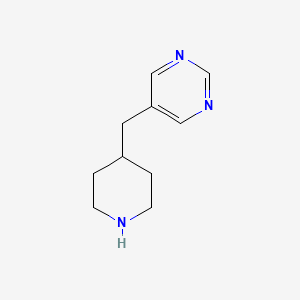

5-(哌啶-4-基甲基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Piperidin-4-ylmethyl)pyrimidine is a compound with the molecular formula C10H15N3 and a molecular weight of 177.251 . It is used for research purposes .

Synthesis Analysis

The synthesis of piperidine derivatives, which includes 5-(Piperidin-4-ylmethyl)pyrimidine, has been a subject of interest in recent years . A method for preparing 2-methyl-5-(piperidin-4-yl)pyrimidine has been disclosed in a patent . The target product is prepared from 2-methyl pyrimidine, which serves as a starting raw material, through brominating, coupling, removing, and catalytic hydrogenation reaction .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Pyrimidine-derived radicals play an important role in DNA oxidation . The detection and identification of these radicals is essential to understand DNA oxidation mechanisms . Pyrimidines also show a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .科学研究应用

Pharmaceutical Development

Piperidine derivatives are crucial in drug design and are present in over twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry due to their structural versatility and biological activity .

Anticancer and Antitumor Activities

Pyrimidine derivatives, including those with piperidine groups, have shown potential in anticancer and antitumor therapies. Their structural framework allows for interaction with various biological targets involved in cancer progression .

Antioxidant Properties

These compounds can exhibit antioxidant properties, which are beneficial in protecting cells from oxidative stress, a factor in many diseases .

Antiviral and Antibacterial Effects

Pyrimidine derivatives have been reported to possess antiviral and antibacterial activities, making them valuable in the development of new treatments for infectious diseases .

Anti-inflammatory and Anti-allergic Uses

The anti-inflammatory and anti-allergic effects of pyrimidine derivatives make them candidates for treating conditions like allergies and autoimmune diseases .

Neurological Applications

Piperidine structures are often found in molecules that target neurological pathways, which can be useful for treating neurodegenerative diseases or as psychoactive drugs .

7. Binding Affinity and Inverse Agonist Potency Specific derivatives have been identified with high binding affinity and inverse agonist potency at certain receptors, indicating potential for targeted therapies .

Chemical Synthesis and Material Science

The structural complexity of piperidine and pyrimidine derivatives makes them interesting candidates for chemical synthesis challenges and material science applications .

作用机制

Target of Action

Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It is known that pyrimidine-based anti-inflammatory agents function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of pge 2 .

Biochemical Pathways

It is known that purine and pyrimidine nucleotides are major energy carriers, subunits of nucleic acids, and precursors for the synthesis of nucleotide cofactors such as nad and sam .

Pharmacokinetics

It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Result of Action

It is known that several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Action Environment

It is known that anaerobic bacteria can degrade pyrimidine, and factors such as ph, alkalinity, and the presence of certain ions can influence this process .

未来方向

While specific future directions for 5-(Piperidin-4-ylmethyl)pyrimidine are not mentioned in the search results, there are indications of ongoing research in the field of pyrimidine and piperidine derivatives . This includes the development of more potent and selective inhibitors, the identification of new biological targets, and the evaluation of potential applications.

属性

IUPAC Name |

5-(piperidin-4-ylmethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-3-11-4-2-9(1)5-10-6-12-8-13-7-10/h6-9,11H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOXDCKHIJDMRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CN=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Piperidin-4-ylmethyl)pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester](/img/no-structure.png)

![5-[5-Chloro-1-(2-fluorophenyl)-2-oxopentyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B569538.png)

![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate](/img/structure/B569539.png)